molecular formula C14H15Cl2N B1388289 {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185297-02-2

{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride

Cat. No.: B1388289
CAS No.: 1185297-02-2
M. Wt: 268.2 g/mol
InChI Key: SPJIOJFJZDRGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to changes in their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby affecting cellular metabolism and other cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, thereby altering its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate key enzymes in metabolic pathways, leading to changes in the concentration of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of the compound can significantly affect its activity and function, as it needs to be in the right place to interact with its target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of 4-chlorophenethylamine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process often includes steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

4-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN.ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;/h3-10H,1-2,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJIOJFJZDRGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662992
Record name 4-[2-(4-Chlorophenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185297-02-2
Record name 4-[2-(4-Chlorophenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride
Reactant of Route 3
Reactant of Route 3
{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride
Reactant of Route 4
Reactant of Route 4
{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride
Reactant of Route 5
Reactant of Route 5
{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride
Reactant of Route 6
Reactant of Route 6
{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.